molecular formula C8H14N2O4 B12938027 (3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione

(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B12938027
M. Wt: 202.21 g/mol
InChI Key: FEXBTWNVLLOVLN-BXKVDMCESA-N
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Description

(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two hydroxyethyl groups attached to a piperazine-2,5-dione core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with hydroxyethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the stereoselective formation of the desired chiral centers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s hydroxyethyl groups are crucial for its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,6S)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione
  • (3R,6R)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione
  • (3R,6R)-3,6-Bis(®-1-hydroxyethyl)piperazine-2,5-dione

Uniqueness

(3S,6S)-3,6-Bis((S)-1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for targeted research and applications.

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(3S,6S)-3,6-bis[(1S)-1-hydroxyethyl]piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3-,4-,5-,6-/m0/s1

InChI Key

FEXBTWNVLLOVLN-BXKVDMCESA-N

Isomeric SMILES

C[C@@H]([C@H]1C(=O)N[C@H](C(=O)N1)[C@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)C(C)O)O

Origin of Product

United States

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